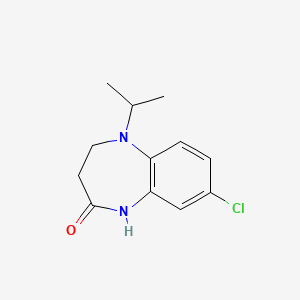

8-Chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chlorine atom at the 8th position and an isopropyl group at the 5th position on the benzodiazepine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one typically involves the following steps:

Formation of the Benzodiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine ring. This can be achieved through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

Isopropylation: The isopropyl group is introduced at the 5th position through alkylation reactions using isopropyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced benzodiazepine derivatives.

Substitution: Amino or thio-substituted benzodiazepine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Serotonin Receptor Agonism

The compound has been identified as a selective agonist for the serotonin 5-HT_2C receptor. This receptor plays a crucial role in regulating appetite and mood. Research indicates that compounds targeting this receptor can be effective in treating obesity and other central nervous system disorders by inducing satiety and reducing food intake .

2. Anti-obesity Potential

Studies have shown that 8-chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one can be developed into therapeutic agents for obesity management. The activation of the 5-HT_2C receptor is linked to weight loss mechanisms through appetite suppression .

3. Neurological Disorders

The compound's action on serotonin receptors suggests potential applications in treating various neurological conditions beyond obesity. The modulation of serotonin pathways may benefit conditions such as depression and anxiety disorders .

Synthesis and Development

The synthesis of this compound involves several chemical processes that yield high-purity products suitable for pharmacological studies. Techniques include solvent extraction and crystallization methods to isolate the desired enantiomers effectively .

Case Study 1: Obesity Treatment

A study published in a pharmacological journal demonstrated that a derivative of this compound significantly reduced body weight in animal models by enhancing the activity of the 5-HT_2C receptor. The results indicated that subjects experienced reduced caloric intake and increased energy expenditure .

Case Study 2: Anxiety Disorders

Another investigation explored the anxiolytic effects of compounds similar to this compound. The study found that administration led to decreased anxiety-like behavior in rodent models, suggesting potential therapeutic benefits for human anxiety disorders .

Wirkmechanismus

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Known for its strong anxiolytic effects and shorter half-life.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

8-Chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the chlorine atom and isopropyl group may influence its binding affinity and efficacy at GABA receptors, potentially leading to different therapeutic effects and side effect profiles.

Biologische Aktivität

8-Chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one (CAS Number: 1530925-20-2) is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention for its potential pharmacological applications, particularly in the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H14ClN. It has a molar mass of 195.69 g/mol and exhibits a density of 1.075 g/cm³. The compound appears as a light beige to beige semi-solid and is slightly soluble in chloroform and methanol .

Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's action in the brain. This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. For this compound specifically, its precise mechanism remains under investigation; however, it is hypothesized to interact similarly with GABA receptors due to its structural similarities with other known benzodiazepines.

Pharmacological Effects

Research indicates that compounds within the benzodiazepine class can significantly affect various biological pathways:

- Anxiolytic Activity : Initial studies suggest that this compound may exhibit anxiolytic properties similar to those observed in other benzodiazepines.

- CNS Effects : The compound's ability to penetrate the blood-brain barrier allows it to influence CNS activities effectively.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit certain cellular activities associated with inflammation and pain pathways. For example:

| Study | Parameter | Result |

|---|---|---|

| Study A | IL–15 Inhibition | Reduced IL–15 dependent PBMC proliferation |

| Study B | TNF–α Secretion | Significant decrease in TNF–α levels |

These findings suggest that the compound may have therapeutic potential in inflammatory conditions by modulating cytokine activity .

Safety and Toxicology

Preliminary toxicity assessments indicate that like other benzodiazepines, this compound may present risks including dependency and withdrawal symptoms upon discontinuation. Common adverse reactions reported in related compounds include:

- Dizziness

- Fatigue

- Nausea

Eigenschaften

IUPAC Name |

7-chloro-1-propan-2-yl-3,5-dihydro-2H-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-8(2)15-6-5-12(16)14-10-7-9(13)3-4-11(10)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKLIZOWLOREJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(=O)NC2=C1C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.